
4-(4-Decylphenyl)benzenesulfonic acid;guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Decylphenyl)benzenesulfonic acid;guanidine is a compound that combines the properties of both benzenesulfonic acid and guanidine. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol . Guanidine, on the other hand, is a strong organic base that exists primarily as guanidinium ions at physiological pH
Preparation Methods
The synthesis of 4-(4-Decylphenyl)benzenesulfonic acid;guanidine involves the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . This is followed by the reaction of benzenesulfonic acid with 4-decylphenyl to form 4-(4-Decylphenyl)benzenesulfonic acid. The final step involves the guanylation of the resulting compound with guanidine. Various methods can be employed for guanylation, including the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water .
Chemical Reactions Analysis
4-(4-Decylphenyl)benzenesulfonic acid;guanidine undergoes several types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for this process are less commonly documented.
Substitution: The sulfonic acid group can be substituted with other functional groups to form sulfonamides or esters.
Common reagents used in these reactions include phosphorus pentachloride for oxidation and various amines for substitution reactions. The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and esters.
Scientific Research Applications
4-(4-Decylphenyl)benzenesulfonic acid;guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Decylphenyl)benzenesulfonic acid;guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety, being highly basic, can form strong hydrogen bonds with biological molecules, influencing their structure and function . The sulfonic acid group, on the other hand, can participate in electrostatic interactions with positively charged residues in proteins and other biomolecules .
Comparison with Similar Compounds
4-(4-Decylphenyl)benzenesulfonic acid;guanidine can be compared with other similar compounds such as:
Benzenesulfonic acid: While benzenesulfonic acid is a strong acid used in various industrial applications, the addition of the guanidine moiety enhances its biological activity and potential medicinal applications.
4-(4-Hexadecylphenyl)benzenesulfonic acid: This compound is similar in structure but with a longer alkyl chain, which may influence its solubility and interaction with biological molecules.
Properties
CAS No. |
650599-62-5 |
|---|---|
Molecular Formula |
C23H35N3O3S |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
4-(4-decylphenyl)benzenesulfonic acid;guanidine |
InChI |
InChI=1S/C22H30O3S.CH5N3/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)21-15-17-22(18-16-21)26(23,24)25;2-1(3)4/h11-18H,2-10H2,1H3,(H,23,24,25);(H5,2,3,4) |
InChI Key |
VOXFMUMYPNUJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.C(=N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



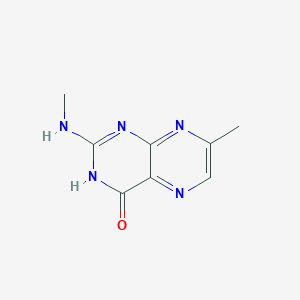
![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)
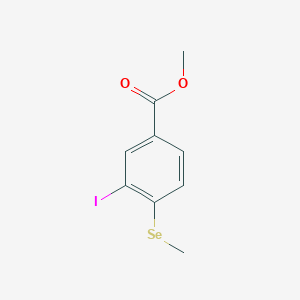
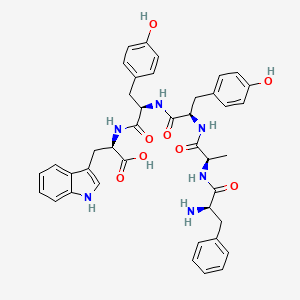
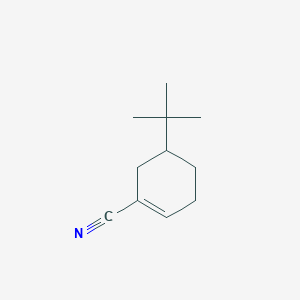
![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
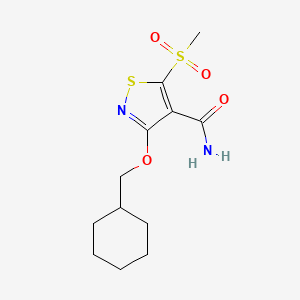
![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
![(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal](/img/structure/B12592329.png)
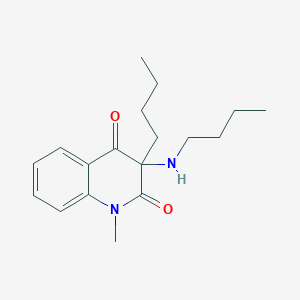
![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)
